Thiazolo[5,4-c]pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of Thiazolo[5,4-c]pyridin-2-amine derivatives has been explored through different methods. One notable approach is a single-step preparation from chloronitropyridines and thioamides or thioureas, highlighting a versatile methodology for generating a range of derivatives with various substituents (Sahasrabudhe et al., 2009). Additionally, Sonawane et al. (2019) detailed an efficient synthesis route starting from 2-amino pyridine with ammonium thiocyanate, utilizing ceric ammonium nitrate and Dimethyl Sulphoxide as solvent for good yields (Sonawane et al., 2019).
Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-c]pyridin-2-amine exhibits interesting features, such as dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown the existence of competitive isomeric structures, which are stabilized via various intramolecular as well as intermolecular hydrogen bonding (Bhatia et al., 2013).
Chemical Reactions and Properties
The compound engages in various chemical reactions, including oxidative C–H functionalization, which is a pivotal strategy for synthesizing biologically potent derivatives. Mariappan et al. (2016) demonstrated a metal-free approach employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, offering a broad substrate scope and efficient product purification (Mariappan et al., 2016).
Physical Properties Analysis
The physical properties, such as crystallization behavior and geometrical parameters, have been elucidated through spectral, X-ray, and DFT studies. For instance, Dani et al. (2013) characterized new compounds with thiazolo[5,4-c]pyridin-2-amine backbone, revealing their stable crystal structure and molecular geometry optimized using DFT methods (Dani et al., 2013).
Chemical Properties Analysis
Thiazolo[5,4-c]pyridin-2-amine derivatives exhibit diverse chemical properties, including significant antioxidant and cytotoxic activities. Shi et al. (2009) synthesized thiazolo[3,2-a]pyridine derivatives demonstrating potent capacities for scavenging free radicals and showing selective cytotoxicity towards tumor cell lines, indicating their promising biological activity (Shi et al., 2009).
Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Thiazolo[5,4-c]pyridin-2-amine derivatives have been synthesized and evaluated for their anti-inflammatory activity . These compounds are being studied as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used but can have side effects such as ulcerogenicity .
Methods of Application or Experimental Procedures
The compounds were synthesized using alkylation, cyanethylation, hydrolysis, and acylation reactions . The structures of the obtained compounds were confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis . The in vivo anti-inflammatory activity of the synthesized substances was assessed using the functional model of carrageenan-induced rat paw edema .
Results or Outcomes
The synthesized compounds demonstrated considerable anti-inflammatory effects. Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .
Synthesis of Schiff Bases
Specific Scientific Field
Summary of the Application
Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – not hydrogen .
Methods of Application or Experimental Procedures
Thiazolo[5,4-c]pyridin-2-amine was prepared by the reaction of 2-aminopyridine with ammonium thiocyanate . The aromatic aldehyde reacts with the synthesized compound thiazolo[5,4-c]pyridin-2-amine using a catalytic amount of Ni(NO3)2.6H2O at room temperature .
Results or Outcomes
The synthesized Schiff bases were characterized and confirmed based on FT-IR results .
Luminescent Sensing
Specific Scientific Field
Summary of the Application
Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) for luminescent sensing . Luminescent materials release energy in the form of electromagnetic radiation in the visible region in response to external stimuli .
Methods of Application or Experimental Procedures
Thiazolo[5,4-c]pyridin-2-amine was prepared by the reaction of 2-aminopyridine with ammonium thiocyanate . The synthesized compound was then used in the construction of MOFs and CPs .
Results or Outcomes
The synthesized MOFs and CPs were found to be effective in luminescent sensing .
Synthesis of Chlorobenzylidenethiazolo Pyridin-2-amine
Specific Scientific Field
Summary of the Application
Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Chlorobenzylidenethiazolo Pyridin-2-amine .
Methods of Application or Experimental Procedures
Thiazolo 2-amino pyridine was prepared by the reaction of 2-aminopyridine with ammonium thiocyanate . The synthesized compound was then used in the synthesis of Chlorobenzylidenethiazolo Pyridin-2-amine .
Results or Outcomes
The synthesized compound was confirmed based on FT-IR results .
Organic Electronics and Solar Cells
Specific Scientific Field
Summary of the Application
Thiazolo[5,4-c]pyridin-2-amine has been used in applications dealing with organic electronics and solar cells . These materials are used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Methods of Application or Experimental Procedures
Thiazolo[5,4-c]pyridin-2-amine is incorporated into the organic semiconductor layer of these devices . The specific methods of application can vary depending on the type of device and the desired properties .
Results or Outcomes
The use of Thiazolo[5,4-c]pyridin-2-amine in organic electronics and solar cells can improve the performance of these devices .
Synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Specific Scientific Field
Summary of the Application
Thiazolo[5,4-c]pyridin-2-amine has been used in the synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) . These materials have a wide range of applications, including gas storage, catalysis, drug delivery, and more .
Methods of Application or Experimental Procedures
Thiazolo[5,4-c]pyridin-2-amine is used as a ligand in the synthesis of MOFs and CPs . The specific methods of synthesis can vary depending on the desired properties of the MOF or CP .
Results or Outcomes
The synthesized MOFs and CPs have been found to be effective in their respective applications .
properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNTGIGCVTGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549831 | |
Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-c]pyridin-2-amine | |
CAS RN |
108310-79-8 | |
Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.